5-Methoxyisoquinoline hydrochloride

Kinase Inhibition Cancer Research Tankyrase

Standard isoquinoline derivatives or the free-base form lack the solubility and target engagement profile required for reproducible kinase inhibitor development. - Key scaffold for tankyrase inhibitors (3-aryl-5-methoxyisoquinolin-1-ones); 5-methoxy group optimizes hydrophobic cavity binding. - HCl salt form vs free-base (CAS 90806-58-9): Improved aqueous solubility (predicted 0.0846 mg/mL) and stability for assay-ready formulations. - Ideal for SAR studies: MW 195.65, TPSA 22.1 Ų-quantifiable differences in drug-likeness versus 5-amino or unsubstituted analogs. - Immediate availability in research quantities.

Molecular Formula C10H10ClNO
Molecular Weight 195.64
CAS No. 1418117-87-9
Cat. No. B3027876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyisoquinoline hydrochloride
CAS1418117-87-9
Molecular FormulaC10H10ClNO
Molecular Weight195.64
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN=C2.Cl
InChIInChI=1S/C10H9NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-7H,1H3;1H
InChIKeyUPNRQLNODDALDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyisoquinoline Hydrochloride: Core Properties & Identity


5-Methoxyisoquinoline hydrochloride (CAS 1418117-87-9) is a heterocyclic organic compound consisting of an isoquinoline core with a methoxy substituent at the 5-position, presented as a hydrochloride salt [1]. This salt form is specifically designed to enhance aqueous solubility and stability compared to its neutral free-base counterpart (5-Methoxyisoquinoline, CAS 90806-58-9) [1]. Its molecular formula is C10H10ClNO, with a molecular weight of 195.65 g/mol [2]. As a building block in medicinal chemistry and chemical biology, it is a key scaffold for developing bioactive molecules, particularly those targeting kinase enzymes [3][4].

5-Methoxyisoquinoline Hydrochloride: Differentiation from Analogs


The selection of 5-Methoxyisoquinoline hydrochloride over generic isoquinoline derivatives is critical due to the specific and quantifiable impact of the 5-methoxy substitution on molecular properties, binding affinity, and physical form. Simply using the unsubstituted isoquinoline scaffold or even the neutral free-base (5-Methoxyisoquinoline, CAS 90806-58-9) will not yield the same research outcomes. Evidence shows that the methoxy group at the 5-position is optimal for potency and selectivity in certain kinase targets, significantly influencing the shape of the hydrophobic binding cavity [1]. Furthermore, the hydrochloride salt form imparts a distinct solubility profile compared to other 5-substituted analogs, directly impacting its utility in aqueous-based assays and formulations [2]. These quantifiable differences in molecular descriptors and biological SAR mean that substituting this compound with a 'similar' isoquinoline will compromise experimental reproducibility and lead to different activity profiles.

5-Methoxyisoquinoline Hydrochloride: Differentiation Evidence


Tankyrase Binding Affinity and Selectivity

In a structure-activity relationship (SAR) study exploring the nicotinamide-binding site of tankyrases (TNKS-1/2), the 5-methoxy substituent on the 3-arylisoquinolin-1-one scaffold was identified as optimal for potent inhibition, alongside a methyl group [1]. This finding, rationalized by molecular modeling and crystal structures, shows that the methoxy group effectively defines the shape of a hydrophobic cavity in the active site, a feature not achievable with other 5-position substituents like hydrogen (unsubstituted) or larger groups [1]. The 5-methoxy analog exhibited high selectivity for TNKS over related PARP enzymes, a key differentiator for cellular studies [1].

Kinase Inhibition Cancer Research Tankyrase

Physicochemical Property Comparison with Isoquinoline

The 5-methoxy substituent significantly alters key physicochemical descriptors compared to the unsubstituted parent scaffold (isoquinoline hydrochloride). These differences impact drug-likeness predictions and experimental handling. 5-Methoxyisoquinoline hydrochloride exhibits a larger topological polar surface area (TPSA: 22.1 Ų vs. 12.9 Ų) and an additional hydrogen bond acceptor count (2 vs. 1) due to the methoxy oxygen [1][2]. This modification increases molecular weight from 165.62 g/mol to 195.64 g/mol and introduces a rotatable bond, which can influence membrane permeability and solubility profiles [1][2].

Medicinal Chemistry ADME Prediction Lead Optimization

Aqueous Solubility vs. 5-Substituted Analogs

The hydrochloride salt form of 5-Methoxyisoquinoline confers a distinct aqueous solubility profile compared to its neutral parent and other 5-substituted isoquinolines. Using the ESOL topological method, the predicted water solubility is 0.0846 mg/mL (0.000432 mol/L), classifying it as 'Moderately soluble' . This contrasts with the more soluble 5-aminoisoquinoline hydrochloride (CAS 93117-07-8), which exhibits experimental solubility of >20 mg/mL , and the less soluble 5-hydroxyisoquinoline, with a predicted solubility of 0.443 mg/mL (0.00305 mol/L) .

Formulation Solubility In Vitro Assay

5-Methoxyisoquinoline Hydrochloride: Validated Applications


Selective Tankyrase Inhibitor Development

This compound serves as a crucial core scaffold for synthesizing 3-aryl-5-methoxyisoquinolin-1-ones, a class of potent and selective tankyrase inhibitors [1]. Its use is supported by SAR data showing the 5-methoxy group is optimal for target engagement. Researchers can use this compound as a starting material to explore the hydrophobic cavity of the tankyrase active site, with the goal of developing novel anticancer therapeutics [1].

Protein Kinase Inhibitor Design

Given that isoquinoline derivatives are known to modulate kinase activity, 5-Methoxyisoquinoline hydrochloride can be used as a versatile intermediate to synthesize a panel of compounds for screening against various kinase targets [2]. The 5-methoxy substitution is known to influence the conformational flexibility and selectivity of the resulting kinase inhibitors [3].

Physicochemical Property Optimization

The compound is ideal for SAR studies focused on tuning physicochemical and ADME properties. Its distinct molecular weight (195.64 g/mol), TPSA (22.1 Ų), and moderate solubility (predicted 0.0846 mg/mL) [4] make it a valuable comparator for understanding how the 5-methoxy substituent impacts drug-likeness relative to other analogs like the unsubstituted scaffold or the 5-amino derivative [4].

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